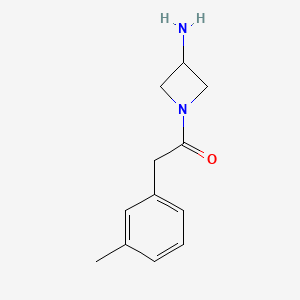

4-(2,4-Difluorobenzyloxy)-benzylamine

説明

Synthesis Analysis

The synthesis of related compounds has been described in patents . For instance, a process for preparing 3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, which involves the use of a compound similar to “4-(2,4-Difluorobenzyloxy)-benzylamine”, has been reported .科学的研究の応用

Solubility and Crystallography

Research by Parshad et al. (2004) on benzylamine derivatives has highlighted the role of structural modifications in altering solubility and crystal properties. By preparing salts of N-methylbenzylamine and N,N-dimethylbenzylamine with various p-substituted benzoic acid derivatives, they observed a significant increase in solubility compared to their benzylamine counterparts. The enhanced solubility was attributed to reduced crystal lattice energy, linked to a decreased number of strong hydrogen bonds, as evidenced by X-ray crystallographic analysis (Parshad et al., 2004).

Nucleoside Transport Inhibition

Tromp et al. (2004) investigated the potential of substituted benzyl groups to replace the ribose moiety in 4-nitrobenzylthioinosine (NBTI), aiming to reduce polarity and improve oral absorption and CNS penetration. Their study showed that certain substitutions could lower affinity for the nucleoside transport protein ENT1, with 2-hydroxyl substitution enhancing affinity due to hydrogen bonding. This research demonstrates the versatility of benzylamine derivatives in modulating biological activity (Tromp et al., 2004).

Histamine Receptor Antagonism

A study by Apodaca et al. (2003) on 4-(aminoalkoxy)benzylamines revealed their potential as human histamine H3 receptor antagonists. Certain compounds within this series showed subnanomolar binding affinities, indicating their promise for therapeutic applications in treating disorders related to histamine activity (Apodaca et al., 2003).

Thermal-Runaway Mitigation in Batteries

Shi et al. (2016) explored the use of benzylamine (BA), dibenzylamine (DBA), and trihexylamine (THA) as thermal-runaway retardants (TRR) for lithium-ion batteries. Their study found that these amines, particularly THA, could significantly reduce peak temperature during internal shorting, showcasing the application of benzylamine derivatives in enhancing battery safety (Shi et al., 2016).

Herbicide Synthesis

Qi-sun (2005) investigated the synthesis of pyrimidinyloxybenzylamine herbicides using 2,6-difluorobenzaldehyde as a starting material, leading to the creation of novel compounds with potential applications in agriculture (Gong Qi-sun, 2005).

特性

IUPAC Name |

[4-[(2,4-difluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSGZICTAGIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorobenzyloxy)-benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1468952.png)

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)

![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)

![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-ol](/img/structure/B1468970.png)